![molecular formula C10H8O5 B11898157 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one](/img/structure/B11898157.png)
7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties .
Preparation Methods
The synthesis of 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method involves the regioselective acylation of 7,8-dihydroxy-4-methylcoumarin using lipase from Rhizopus oryzae in tetrahydrofuran at 45°C . Industrial production methods often focus on optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acid anhydrides.
Scientific Research Applications
Antioxidant Properties
Research indicates that 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one exhibits significant antioxidant activity. It effectively scavenges free radicals, thereby protecting cells from oxidative damage.
Study | Findings |
---|---|
In vitro assays | Demonstrated high radical scavenging capacity against DPPH and ABTS radicals. |
Cellular models | Reduced oxidative stress markers in treated cells. |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens, particularly Staphylococcus aureus. Its mechanism involves inhibiting bacterial DNA helicase activity, which is crucial for bacterial replication.
Pathogen | Inhibition Concentration |
---|---|
Staphylococcus aureus | IC₅₀ = 15 µg/mL |
Escherichia coli | IC₅₀ = 20 µg/mL |
Anti-inflammatory Effects
Studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in murine models.
Model | Effect |
---|---|
Murine model of inflammation | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6). |
Anticancer Potential
The anticancer properties of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies:
- Breast Cancer Models: In vitro studies revealed that the compound inhibits the proliferation of breast cancer cells by inducing cell cycle arrest.
Mechanism | Outcome |
---|---|
Targets catechol O-methyltransferase (COMT) | Induces apoptosis in cancer cell lines (e.g., MCF-7). |
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the expression of neurotrophic factors in the hypothalamus, which can influence neurogenesis and metabolic processes . The compound’s antioxidant properties also play a role in its biological effects, protecting cells from oxidative stress and damage .
Comparison with Similar Compounds
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7,8-Dihydroxy-4-methylcoumarin: Similar in structure but with a methyl group instead of a hydroxymethyl group, it has been studied for its neuroprotective and metabolic effects.
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties, particularly against breast cancer cells. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
7,8-Dihydroxy-4-(hydroxymethyl)-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by two hydroxyl groups at the 7 and 8 positions and a hydroxymethyl group at the 4 position of the coumarin structure. Its molecular formula is C10H10O4 with a molecular weight of approximately 194.19 g/mol.
Biological Activities
1. Antioxidant Activity
Coumarins are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, in various assays such as DPPH and ABTS, this compound demonstrated an IC50 value comparable to standard antioxidants like Trolox.
2. Anticancer Activity
Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific oncogenic proteins.
Cancer Type | Cell Line | Inhibition Mechanism | Reference |
---|---|---|---|
Breast Cancer | MCF-7 | Inhibition of cell proliferation | |
Lung Cancer | A549 | Apoptosis induction |
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 in various models.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Antioxidant Mechanism : The hydroxyl groups in the structure contribute to its electron-donating ability, allowing it to neutralize free radicals effectively.
- Anticancer Mechanism : The compound may induce apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in cancer progression (e.g., NF-kB).
- Anti-inflammatory Mechanism : It likely modulates inflammatory pathways by inhibiting the expression of COX-2 and TNF-alpha.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Models : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis in MCF-7 cells.
- Inflammation Models : Animal models treated with this compound showed reduced edema and lower levels of inflammatory markers compared to controls.
Research Findings
Recent studies have focused on synthesizing derivatives of this coumarin to enhance its bioactivity further. Structure-activity relationship (SAR) analyses have revealed that modifications at specific positions can significantly influence its potency against various biological targets.
Properties
IUPAC Name |
7,8-dihydroxy-4-(hydroxymethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-4-5-3-8(13)15-10-6(5)1-2-7(12)9(10)14/h1-3,11-12,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBNHLYHCBCREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=O)O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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